(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide is a compound with significant implications in pharmaceutical research, particularly as a gamma-secretase inhibitor. Its molecular formula is C18H19N3O2, and it has a molecular weight of 309.4 g/mol. The compound is noted for its role in the treatment of conditions such as Alzheimer's disease by inhibiting the production of amyloid-beta peptides.
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide falls under the category of gamma-secretase inhibitors, which are compounds that inhibit the gamma-secretase enzyme involved in the cleavage of amyloid precursor protein. This action is crucial for developing therapies targeting neurodegenerative diseases.
The synthesis of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide can be achieved through various methods. One notable approach involves the intramolecular Friedel-Crafts acylation of N-(1,1′)-biphenyl-2-yl-glycine derivatives. This method utilizes electron-withdrawing groups to facilitate the reaction, leading to the formation of the desired compound .
The molecular structure of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C18H19N3O2 |
Molecular Weight | 309.4 g/mol |
InChI | InChI=1S/C18H19N3O2/c1-11(19)17(22)20... |
SMILES | Cc1ccc2c(c1)cc(cn2C(=O)C(C(=O)N)N)C(=O)... |
The compound features a dibenzoazepine core structure, characterized by a fused bicyclic system that contributes to its biological activity.
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide participates in several chemical reactions that are critical for its functionality as an inhibitor:
The synthesis and subsequent reactions must be carefully monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural integrity.
The mechanism by which (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide exerts its effects primarily involves inhibition of gamma-secretase activity. This enzyme plays a pivotal role in cleaving amyloid precursor protein into amyloid-beta peptides.
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide has several scientific applications:
Gamma-secretase occupies a pivotal position in Alzheimer's disease pathogenesis through its central role in amyloid precursor protein (APP) proteolysis. This intramembrane aspartyl protease complex catalyzes the final step in generating amyloid-β (Aβ) peptides—predominantly Aβ40 and Aβ42 isoforms—from membrane-tethered APP fragments. The pathogenic cascade hypothesis posits that aberrant accumulation of neurotoxic Aβ42 aggregates initiates synaptic dysfunction, neuroinflammation, and progressive cognitive decline characteristic of AD [7] [8]. Within this framework, γ-secretase emerges as a compelling therapeutic target, with inhibition strategies aiming to attenuate Aβ production at its terminal enzymatic step. The dibenzazepine-derived structural scaffold of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide exhibits mechanistic parallels to advanced γ-secretase inhibitors (GSIs) like LY-411575, which demonstrate sub-nanomolar inhibitory concentrations (IC₅₀ = 0.078-0.082 nM) in membrane-based and cellular assays [7].
Preclinical validation of γ-secretase targeting comes from transgenic AD models where potent GSIs significantly reduce cerebrospinal fluid (CSF) Aβ levels. For instance, LY-411575 administration substantially diminished β-amyloid deposition in Tg2576 mice expressing human APP with the Swedish mutation (K670N/M671L) [8]. Crucially, efficacy assessment increasingly employs non-transgenic models like 129/SVE mice, which offer translational advantages by avoiding artificial APP overexpression artifacts while maintaining pharmacodynamic relationships predictive of human responses [8]. In these systems, γ-secretase inhibitors demonstrate concentration-dependent Aβ reduction in plasma, CSF, and brain compartments, establishing proof-of-concept for small-molecule interventions targeting Aβ production at its proteolytic source.
Table 2: Comparative Analysis of γ-Secretase Inhibitors in Preclinical Models
Inhibitor | Molecular Target | In Vitro IC₅₀ (nM) | Aβ Reduction Model | Key Pharmacodynamic Effect |
---|---|---|---|---|
LY-411575 | γ-Secretase/Notch | 0.078-0.082 | Tg2576/129-SVE mice | CSF Aβ40 reduction >50% at 3 mg/kg |
Semagacestat | Pan-γ-secretase | 10.9 | Transgenic APP mice | Dose-dependent brain Aβ42 lowering |
Dibenzazepine-based compounds | Selective γ-secretase modulation | Under investigation | 129/SVE mouse PK/PD | Brain Aβ42 suppression correlating with CSF Aβ40 |
The molecular mechanism underlying Aβ modulation by dibenzazepine-based compounds involves precise interference with γ-secretase processivity. Rather than abolishing enzyme function indiscriminately, strategic inhibitors like (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide exploit structural complementarity to the enzyme's substrate-binding cavity, thereby altering proteolytic cleavage specificity. γ-Secretase exhibits carboxypeptidase-like activity through sequential ε-to-ζ-to-γ cleavages on APP-C99 fragments; targeted inhibition shifts this stepwise proteolysis toward shorter, less amyloidogenic Aβ species (e.g., Aβ37/Aβ38) while suppressing neurotoxic Aβ42 generation [7]. This modulated processing arises from inhibitor-induced conformational changes that restrict the enzyme's proteolytic reach without completely blocking its catalytic aspartates—a distinction critical for mitigating mechanism-based toxicities associated with broad-spectrum GSIs.
Beyond APP processing, the dibenzazepine scaffold demonstrates nuanced interactions with Notch signaling pathways. While canonical GSIs like semagacestat induce gastrointestinal and immune toxicity through Notch1 cleavage impairment, structurally optimized compounds may achieve therapeutic separation. Molecular modeling suggests the (S,S)-configured dibenzazepinone core enables selective APP cleavage modulation over Notch, potentially through differential stabilization of substrate-enzyme transition states [7]. In vitro evidence supports this discrimination: LY-411575 derivatives require ≈500-fold higher concentrations to suppress Notch proteolysis (IC₅₀ ≈ 500 μM) than those effective against Aβ42 production [7]. This selectivity profile emerges from the compound's stereospecific docking geometry, where the (S)-alanine moiety orients the inhibitor within APP-binding regions while minimizing Notch-binding domain interactions.
Table 3: In Vitro Evidence for Aβ Modulation Mechanisms
Experimental System | Intervention | Key Finding | Implication for Compound Design |
---|---|---|---|
Membrane-based γ-secretase assay | LY-411575 (structurally related) | IC₅₀ = 0.078 nM against Aβ42 production | Dibenzazepine scaffold confers sub-nanomolar potency |
Notch cleavage cellular assay | LY-411575 | IC₅₀ = 0.39 nM (Aβ) vs. 500 μM (Notch blockade) | Potential for >1000-fold selectivity window |
Mouse embryonic stem cells | γ-Secretase inhibitors | Neural differentiation enhancement | Non-amyloid pathways influenced by modulation |
Kaposi's sarcoma cell model | LY-411575 | Induction of apoptosis via Notch modulation | Context-dependent biological effects beyond Aβ |
The compound's therapeutic potential extends beyond Aβ suppression to influence neurogenic processes. In murine embryonic stem cell models, γ-secretase inhibitors like LY-411575 promote neural differentiation—an effect potentially relevant to neuronal repair mechanisms in neurodegenerative contexts [7]. Similarly, studies in Kaposi's sarcoma cells demonstrate that γ-secretase targeting can induce apoptosis in pathological cell types, highlighting the broad functional consequences of regulated intramembrane proteolysis inhibition [7]. These pleiotropic effects underscore the biological significance of γ-secretase as a master regulator of cell fate determination, positioning (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide as a multifunctional tool compound for dissecting APP-independent functions in neural systems.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3